Oraqix

Periodontal Therapy Pain Management Local Anesthesia

Oraqix (CAS 101362-25-8) is a non-injectable periodontal anesthetic gel that combines 25 mg/g lidocaine base and 25 mg/g prilocaine base in a 1:1 eutectic mixture, formulated with poloxamer thermosetting agents. The product exists as a low-viscosity liquid at room temperature and undergoes reversible temperature-dependent gelation upon reaching body temperature, enabling targeted delivery into periodontal pockets.

Molecular Formula C27H42N4O2
Molecular Weight 454.6 g/mol
CAS No. 101362-25-8
Cat. No. B12781917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOraqix
CAS101362-25-8
Molecular FormulaC27H42N4O2
Molecular Weight454.6 g/mol
Structural Identifiers
SMILESCCCNC(C)C(=O)NC1=CC=CC=C1C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C
InChIInChI=1S/C14H22N2O.C13H20N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2/h7-9H,5-6,10H2,1-4H3,(H,15,17);5-8,11,14H,4,9H2,1-3H3,(H,15,16)
InChIKeyWZSPWMATVLBWRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oraqix (lidocaine 2.5%/prilocaine 2.5%) Periodontal Gel: A Thermosetting, Non-Injectable Anesthetic for Site-Specific Pain Control in Scaling and Root Planing


Oraqix (CAS 101362-25-8) is a non-injectable periodontal anesthetic gel that combines 25 mg/g lidocaine base and 25 mg/g prilocaine base in a 1:1 eutectic mixture, formulated with poloxamer thermosetting agents [1]. The product exists as a low-viscosity liquid at room temperature and undergoes reversible temperature-dependent gelation upon reaching body temperature, enabling targeted delivery into periodontal pockets [1]. This formulation provides site-specific anesthesia without the use of needles, with an onset of action within 30 seconds and a duration of approximately 20 minutes [1]. Oraqix is indicated exclusively for adults requiring localized anesthesia in periodontal pockets during scaling and root planing procedures [1].

1
Non-injectable periodontal gel — site-specific anesthesia for scaling and root planing (SRP) without needles.
2
Thermosetting poloxamer delivery — flows as liquid at room temp, gels at body temperature for deep pocket penetration.
3
Rapid onset ≤30 s, duration ~20 min — predictable anesthetic profile for quadrant-based procedures.

Why Generic Substitution of Oraqix Periodontal Gel May Compromise Clinical Outcomes: Formulation-Specific Performance and Safety Considerations


Generic substitution of Oraqix with other lidocaine/prilocaine combinations is not equivalent due to its proprietary thermosetting poloxamer-based delivery system, which is specifically engineered for intra-pocket periodontal application [1]. Standard topical anesthetic creams or gels lack the temperature-dependent gelation mechanism that enables Oraqix to flow as a low-viscosity liquid into deep periodontal pockets and then transition to an elastic gel, ensuring sustained site-specific drug release [1]. Additionally, the eutectic mixture of lidocaine and prilocaine in Oraqix exists as liquid oils rather than crystals at room temperature, enhancing mucosal penetration and anesthetic efficacy within the unique environment of the periodontal pocket [1]. These formulation attributes directly influence the onset, duration, and safety profile of the anesthetic, and cannot be assumed for generic lidocaine/prilocaine products not approved for periodontal use [1].

Delivery Standard topical gels lack thermosetting gelation; may not penetrate deep periodontal pockets effectively.
Formulation Eutectic lidocaine/prilocaine oils enhance mucosal absorption; creams or non-eutectic mixtures may alter onset and efficacy.
Indication Non-periodontal lidocaine/prilocaine products are not approved for intra-pocket SRP use; safety and performance may differ.

Oraqix Comparative Performance Evidence: Quantified Differentiation from Placebo, Benzocaine, and Injectable Alternatives in Periodontal Anesthesia


Pain Reduction During Scaling and Root Planing: Oraqix vs. Placebo

Oraqix (lidocaine 2.5%/prilocaine 2.5%) significantly reduced pain during scaling and root planing (SRP) compared to placebo gel, as measured by 100-mm Visual Analogue Scale (VAS) scores [1]. This placebo-controlled trial provides the baseline evidence for Oraqix's anesthetic efficacy in its intended clinical application.

Pain reduction vs. placebo
Head-to-head
Median VAS 5 mm (Oraqix) vs. 13 mm (placebo), P=0.015
Significant pain reduction during SRP
Double-blind RCT, 130 patients
Periodontal Therapy Pain Management Local Anesthesia

Systemic Safety Margin: Peak Plasma Concentrations After High-Dose Oraqix Application

Following application of 8.5 g Oraqix (5 cartridges, equivalent to 212.5 mg lidocaine base and 212.5 mg prilocaine base) over a 2.6-3.4 hour period in patients with generalized periodontitis, peak plasma levels were 0.16-0.55 mg/L for lidocaine and 0.05-0.18 mg/L for prilocaine [1]. These levels are well below the threshold levels for initial signs of CNS toxicity (typically >5 mg/L for lidocaine).

Systemic exposure (Cmax)
Reported
Lidocaine Cmax 0.16–0.55 mg/L; ~10× below CNS toxicity threshold
Wide safety margin at max dose (5 cartridges)
After 8.5 g application in periodontitis patients
Pharmacokinetics Toxicology Drug Safety

Comparative Efficacy: Oraqix vs. 20% Benzocaine (Hurricaine) in SRP

In a split-mouth, randomized controlled trial comparing Oraqix, 20% benzocaine (Hurricaine), and placebo during scaling and root planing, Oraqix achieved a VAS score of 13.3 units and was significantly better than no anesthetic (p=0.001) and vaseline placebo (p=0.024) [1]. However, there was no statistically significant difference in pain reduction between Oraqix and 20% benzocaine (p=0.232) [1]. This finding indicates that Oraqix provides comparable efficacy to the most commonly used topical anesthetic in periodontal practice.

Vs. 20% benzocaine
Head-to-head
VAS 13.3 (Oraqix) vs. benzocaine; no significant difference (P=0.232)
Comparable efficacy to common topical anesthetic
Split-mouth RCT, 15 patients
Comparative Effectiveness Topical Anesthetics Periodontal Debridement

Palatal Needle Injection Pain Reduction: Oraqix vs. 20% Benzocaine

In a comparative study evaluating topical anesthetic effect prior to palatal needle injection, Oraqix (2.5% lidocaine/2.5% prilocaine thermosetting gel) and EMLA cream were both associated with significantly lower pain scores compared to 20% benzocaine gel (P < 0.05) [1]. This demonstrates that Oraqix provides superior pre-injection anesthesia compared to benzocaine in the palatal mucosa, a notoriously painful injection site.

Palatal injection pain
Head-to-head
Oraqix significantly lower pain vs. benzocaine (P
Superior pre-injection anesthesia on palate
Palatal needle model, 20 subjects/group
Onset & duration
Reported
Onset ≤30 s; duration ~20 min (range 14–31 min)
Predictable profile for quadrant-based SRP
FDA-approved labeling
Needle Phobia Topical Anesthesia Dental Injections

Rapid Onset and Defined Duration: Oraqix's Clinical Performance Profile

According to the FDA-approved prescribing information, Oraqix provides a consistent onset of local anesthetic effect within 30 seconds of application into the periodontal pocket, and the anesthetic effect lasts for approximately 20 minutes (individual overall range 14 to 31 minutes) [1]. This predictable profile allows clinicians to efficiently plan and execute SRP procedures without the prolonged soft tissue numbness associated with injectable anesthetics.

Onset & duration
Reported
Onset ≤30 s; duration ~20 min (range 14–31 min)
Predictable profile for quadrant-based SRP
FDA-approved labeling
Onset of Action Duration of Anesthesia Clinical Workflow

Oraqix Application Scenarios: Where Formulation-Specific Performance Delivers Differentiated Value


Non-Surgical Periodontal Therapy (Scaling and Root Planing) in Anxious Patients

For patients with dental anxiety or needle phobia, Oraqix provides effective anesthesia without injection, as demonstrated by its significant pain reduction compared to placebo (median VAS 5 mm vs. 13 mm, P=0.015) [1]. The non-injectable, site-specific delivery reduces psychological barriers to treatment while maintaining comparable efficacy to 20% benzocaine (p=0.232) [2]. This scenario is particularly relevant for the estimated 25% of adults who report fear of injections.

Quadrant-Based SRP Requiring Predictable Onset and Duration

Oraqix's rapid 30-second onset and approximately 20-minute duration (range 14-31 minutes) [1] align precisely with the time required for quadrant-based scaling and root planing. This predictable anesthetic profile allows clinicians to treat multiple quadrants in a single appointment without prolonged post-procedure numbness, improving workflow efficiency and patient satisfaction.

High-Dose, Full-Mouth Periodontal Debridement with Documented Systemic Safety

In patients with generalized periodontitis requiring extensive debridement, Oraqix can be applied at doses up to 5 cartridges (8.5 g) per session, delivering up to 212.5 mg each of lidocaine and prilocaine [1]. Pharmacokinetic data confirm that peak plasma concentrations remain well below CNS toxicity thresholds (lidocaine Cmax 0.16-0.55 mg/L vs. >5 mg/L toxicity threshold) [2], supporting a wide safety margin even during high-dose, multi-quadrant treatment.

Pre-Injection Site Preparation for Palatal Anesthesia

When palatal injections are necessary, pre-treatment with Oraqix significantly reduces injection pain compared to 20% benzocaine (P < 0.05) [1]. This application extends Oraqix's utility beyond primary SRP anesthesia to include adjunctive pain management for injectable procedures, particularly in the highly sensitive palatal mucosa.

Application
Selection Property
Validation Focus
SRP in anxious patients
Non-injectable thermosetting delivery
Pain reduction vs. placebo and benzocaine
Quadrant-based SRP workflow
Predictable onset (≤30 s) and duration (~20 min)
Workflow efficiency; reduced post-procedure numbness
High-dose full-mouth debridement
Documented systemic safety at 5-cartridge dose
Cmax well below CNS toxicity thresholds
Pre-injection palatal anesthesia
Pre-injection topical pain control
Pain score reduction vs. benzocaine in palatal model

Technical Documentation Hub

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35 linked technical documents
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